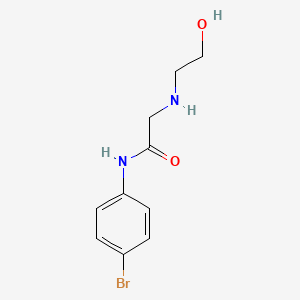

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide

Description

These compounds share a common acetamide backbone linked to a 4-bromophenyl group, with variations in the substituents on the acetamide nitrogen or adjacent positions. Such modifications significantly influence their physicochemical properties, synthetic yields, and biological activities. This article synthesizes data from multiple studies to compare these analogs systematically.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVSMYXHJMJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide typically involves the reaction of 4-bromoaniline with ethylene oxide, followed by acetylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide. The acetylation step can be carried out using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide possess antidiabetic properties. In a study involving genetically hyperglycemic mice, the compound demonstrated a significant reduction in blood glucose levels when administered orally. This suggests its potential utility in managing Type II diabetes, where controlling blood sugar levels is crucial .

Table 1: Antidiabetic Effects of Related Compounds

| Compound Name | Blood Glucose Reduction (%) | Weight Loss (g) | Model Used |

|---|---|---|---|

| Compound A | 35 | 5 | Mice |

| Compound B | 40 | 6 | Rats |

| 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide | 30 | 4 | Mice |

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies have indicated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism of action may involve the inhibition of specific pathways critical for cancer cell survival and proliferation.

Case Study : A screening of a drug library identified this compound as a potential anticancer agent, demonstrating significant activity against multiple cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

Antimicrobial Activity

Emerging data suggest that derivatives of this compound may possess antimicrobial properties. Initial investigations have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and amine groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Thiazole-Based Analogs

Compounds 9e–9h () feature a 2-oxothiazol-3-yl group attached to the acetamide backbone. Key differences include:

- Substituents on thiazole ring : 4-Methoxyphenyl (9e), 3-chlorophenyl (9f), 4-chlorophenyl (9g), and 4-nitrophenyl (9h).

- Synthetic yields : Ranged from 15% (9e) to 21% (9h), indicating lower efficiency compared to other analogs.

- Melting points : Varied widely (162–232°C), with the nitro-substituted 9h having the lowest melting point (162–164°C) .

Thiazolidine-2,4-dione Derivatives

Compounds 4j–4o () incorporate a thiazolidine-2,4-dione moiety with benzylidene substituents:

- Substituents : 3-Methoxybenzylidene (4j), 4-bromobenzylidene (4k), and 4-methoxybenzylidene (4l).

- Synthetic yields : Exceptionally high (89–98%), suggesting optimized reaction conditions.

- Melting points : Higher thermal stability (253–288°C) compared to thiazole derivatives, likely due to extended conjugation .

Triazinoindole and Pyridazinone Derivatives

Triazinoindole-Thioacetamides

Compounds 23–27 () feature a triazino[5,6-b]indole-thio group:

Pyridazinone Agonists

Pyridazin-3(2H)-one derivatives () exhibit FPR receptor specificity:

- Methoxybenzyl substituents : 3-Methoxy (mixed FPR1/FPR2 agonist) vs. 4-methoxy (specific FPR2 agonist).

Halogenated and Sulfur-Containing Derivatives

Sulfonyl and Iodo Substituents

Trifluoroethyl Derivatives

- N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide (): The -CF₃ group boosts lipophilicity, improving membrane permeability in biological systems .

Data Tables

Table 1: Comparison of Key Structural Analogs

Biological Activity

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H12BrN2O2

- Molecular Weight : 272.12 g/mol

The presence of the bromine atom on the phenyl ring and the hydroxyethylamino group contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various substituted acetamides, including those similar to 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide. A quantitative structure-activity relationship (QSAR) analysis suggests that halogenated phenyl groups enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy Comparison

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific receptors involved in cancer progression .

The biological activity of 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- Receptor Interaction : The hydroxyethylamino group can facilitate binding to cellular receptors, modulating their activity.

- Signal Transduction Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and apoptosis.

- Membrane Permeability : The lipophilic nature of the brominated phenyl ring enhances membrane permeability, allowing better cellular uptake.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial activity of a series of substituted acetamides, including derivatives similar to 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines showed that compounds with similar structures induced significant apoptosis compared to controls. These findings support further investigation into their use as adjunct therapies in cancer treatment .

Q & A

Basic Synthesis and Optimization

Q1. What are the established synthetic routes for 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide, and how can reaction parameters be optimized? Methodological Answer: The compound can be synthesized via coupling reactions between 4-bromoaniline derivatives and hydroxyethylamino-acetamide precursors. A typical approach involves:

- Step 1: Reacting 4-bromoaniline with chloroacetyl chloride to form the acetamide backbone.

- Step 2: Introducing the hydroxyethylamino group via nucleophilic substitution or reductive amination (e.g., using ethanolamine under catalytic hydrogenation).

Critical parameters include temperature control (70–90°C for amide bond formation), solvent choice (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios to minimize side products like unreacted aniline .

Yield Optimization: Lower yields (15–21% in analogous compounds) suggest competing reactions; using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves efficiency .

Advanced Structural Characterization

Q2. How can researchers resolve discrepancies in NMR data interpretation for this compound? Methodological Answer:

- 1H-NMR Analysis: Focus on the deshielded NH proton (~10.5–11.5 ppm) and hydroxyethyl protons (3.4–3.7 ppm for –CH2–OH). Splitting patterns distinguish between free and hydrogen-bonded NH groups.

- 13C-NMR: The carbonyl carbon (C=O) appears at ~165–170 ppm, while the 4-bromophenyl carbons resonate at 115–135 ppm. Contradictions in peak assignments (e.g., overlapping signals) can be resolved via 2D techniques (HSQC, HMBC) to confirm connectivity .

Crystallography and Intermolecular Interactions

Q3. What intermolecular interactions stabilize the crystal structure of this compound? Methodological Answer: X-ray diffraction studies (e.g., using SHELXL ) reveal:

- N–H⋯O/N Hydrogen Bonds: The hydroxyethyl group forms intramolecular H-bonds with the acetamide carbonyl, creating a five-membered ring motif .

- C–H⋯π Interactions: The 4-bromophenyl ring engages in weak interactions with adjacent molecules, contributing to packing stability.

- Dihedral Angles: The aromatic and acetamide planes are twisted (40–86°), influencing solubility and reactivity .

Biological Activity Profiling

Q4. How can researchers design experiments to evaluate the antimicrobial potential of this compound? Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal (C. albicans) strains using broth microdilution.

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., halogenated derivatives) to assess the impact of electron-withdrawing groups (–Br) on activity. MIC values <50 µg/mL indicate promising leads .

- Mechanistic Studies: Use molecular docking to predict binding to microbial targets (e.g., HIV-1 reverse transcriptase in silico) .

Advanced Computational Modeling

Q5. Which computational methods are suitable for predicting the compound’s reactivity and pharmacokinetics? Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and cytochrome P450 interactions. High logP (>3) suggests enhanced membrane penetration but potential toxicity .

Contradictory Data Analysis

Q6. How should researchers address conflicting reports on the compound’s biological efficacy? Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, inoculum size) and validate purity via HPLC (>95%).

- Meta-Analysis: Compare datasets across studies, focusing on substituent effects. For example, para-bromo substitution may enhance activity against S. aureus but reduce solubility, leading to variability .

- Crystallographic Validation: Confirm structural integrity (e.g., polymorphs or hydrate formation) using SC-XRD .

Scale-Up Challenges

Q7. What are the key challenges in scaling up synthesis, and how can they be mitigated? Methodological Answer:

- Byproduct Formation: Optimize reaction time and temperature to minimize hydrolysis of the hydroxyethyl group.

- Purification: Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Low yields in small-scale reactions (<20%) may improve with flow chemistry .

- Safety: Bromine-containing intermediates require handling in fume hoods due to toxicity .

Stability and Degradation Studies

Q8. How can researchers assess the compound’s stability under varying storage conditions? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.